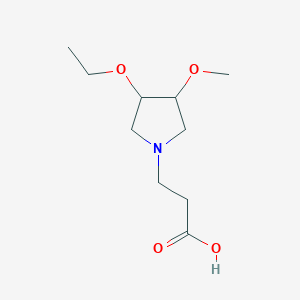
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Overview
Description
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS Number: 2098044-36-9) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's structure, physicochemical properties, and biological activity based on recent studies and available data.
The molecular formula of this compound is , with a molecular weight of 217.26 g/mol. The compound's structure includes a pyrrolidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 2098044-36-9 |
Neuroprotective Effects
Research into similar pyrrolidine derivatives suggests potential neuroprotective effects. For instance, compounds containing pyrrolidine structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems or reduction of inflammatory cytokines.
Anti-Cancer Properties
Studies exploring the anti-cancer properties of pyrrolidine derivatives indicate that they may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The exact mechanisms for this compound remain to be fully elucidated, but its structural similarities to known anti-cancer agents suggest it may possess similar activities.
Case Studies and Research Findings
While direct case studies focusing on this compound are scarce, several related compounds have been documented in literature:
- Neuroprotective Study : A study on a related pyrrolidine compound demonstrated significant neuroprotection in an animal model of neurodegeneration, suggesting potential therapeutic applications in Alzheimer's disease .
- Antimicrobial Efficacy : In vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of pathogenic bacteria, supporting the hypothesis that similar compounds may exhibit antimicrobial properties .
- Cancer Research : Investigations into the anti-cancer effects of pyrrolidine derivatives revealed that they could induce apoptosis in various cancer cell lines, indicating a promising avenue for further research into this compound .
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDEHCWYGSWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















